![molecular formula C14H13FN2O2 B7588227 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588227.png)
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid, also known as FMP3, is a chemical compound that has been widely used in scientific research due to its unique properties. FMP3 is a potent inhibitor of the protein kinase CK2, which is involved in many cellular processes, including cell proliferation, differentiation, and apoptosis.
作用機序
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid inhibits CK2 by binding to the ATP-binding site of the enzyme, preventing the transfer of phosphate groups to target proteins. CK2 has many downstream targets, including transcription factors, signaling molecules, and structural proteins, and the inhibition of CK2 by this compound can have multiple effects on cellular processes.
Biochemical and Physiological Effects:
The inhibition of CK2 by this compound can lead to various biochemical and physiological effects, depending on the specific downstream targets of CK2. In cancer cells, inhibition of CK2 by this compound can lead to reduced cell proliferation and increased cell death. In neurodegenerative diseases, this compound can have neuroprotective effects by reducing the accumulation of toxic proteins and reducing inflammation. Additionally, this compound has been shown to have anti-inflammatory effects in models of inflammation.
実験室実験の利点と制限
One advantage of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid is its specificity for CK2, which allows for the selective inhibition of CK2 activity without affecting other kinases. Additionally, this compound has been shown to have good pharmacokinetic properties, making it suitable for in vivo studies. However, one limitation of this compound is its low solubility, which can make it difficult to work with in some experimental settings.
将来の方向性
There are many potential future directions for the use of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid in scientific research. One area of interest is the development of this compound analogs with improved solubility and potency. Additionally, this compound could be used in combination with other drugs to enhance its therapeutic effects. Finally, further studies are needed to fully understand the downstream targets of CK2 and the effects of this compound on these targets in different disease contexts.
Conclusion:
In conclusion, this compound is a potent inhibitor of CK2 that has been widely used in scientific research. This compound has many potential applications in cancer research, neurodegenerative diseases, and inflammation, and its specificity for CK2 makes it a valuable tool for studying the role of CK2 in these diseases. However, further studies are needed to fully understand the downstream targets of CK2 and the effects of this compound on these targets in different disease contexts.
合成法
The synthesis of 6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid involves several steps, including the preparation of the starting materials, the formation of the pyridine ring, and the introduction of the fluorophenylmethyl and methylamino groups. The detailed synthesis method of this compound has been described in the literature, and it requires specialized equipment and expertise.
科学的研究の応用
6-[(4-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid has been used in various scientific research studies, including cancer research, neurodegenerative diseases, and inflammation. CK2 has been shown to be overexpressed in many types of cancer, and this compound has been used to inhibit CK2 activity in cancer cells, leading to reduced cell proliferation and increased cell death. This compound has also been shown to have neuroprotective effects in models of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, this compound has been used to study the role of CK2 in inflammation, which is a common feature of many diseases.
特性
IUPAC Name |
6-[(4-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FN2O2/c1-17(9-10-2-5-12(15)6-3-10)13-7-4-11(8-16-13)14(18)19/h2-8H,9H2,1H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXAJZBGPOQJCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=C(C=C1)F)C2=NC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

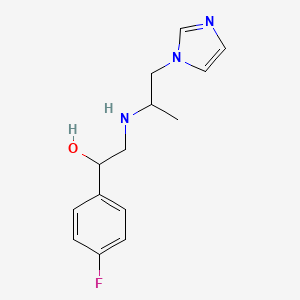
![6-[1-(4-Fluorophenyl)ethylamino]pyridine-3-carboxylic acid](/img/structure/B7588157.png)
![Ethyl 6-[2-(hydroxymethyl)pyrrolidin-1-yl]pyridine-3-carboxylate](/img/structure/B7588170.png)
![1-[2-(Hydroxymethyl)pyrrolidin-1-yl]-2-methylpropan-2-ol](/img/structure/B7588176.png)
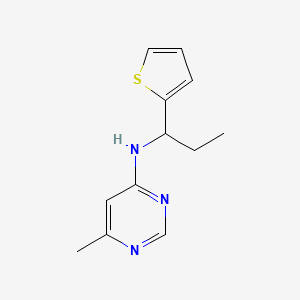
![2-(4-Fluorophenoxy)-1-[2-(hydroxymethyl)pyrrolidin-1-yl]ethanone](/img/structure/B7588186.png)
![5-Chloro-6-[(2-fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588200.png)
![6-[(2-Fluorophenyl)methyl-methylamino]pyridine-3-carboxylic acid](/img/structure/B7588201.png)
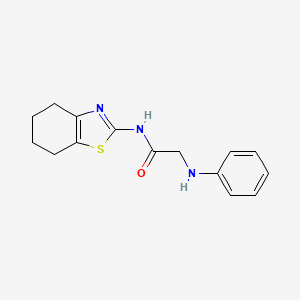
![1-[(2-Methyl-1,3-thiazol-5-yl)methyl]-1,2,4-triazole-3-carbonitrile](/img/structure/B7588205.png)
![1-[3-(4-Fluorophenyl)sulfonylpropyl]pyrrolidine](/img/structure/B7588211.png)
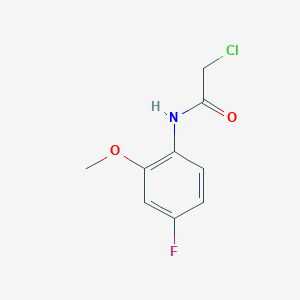
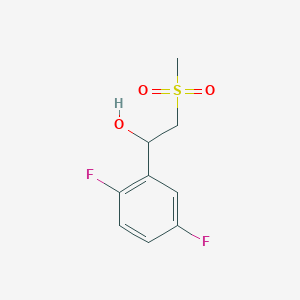
![3-[[(4-Chlorophenyl)methyl-methylamino]methyl]furan-2-carboxylic acid](/img/structure/B7588234.png)